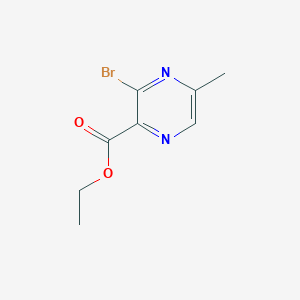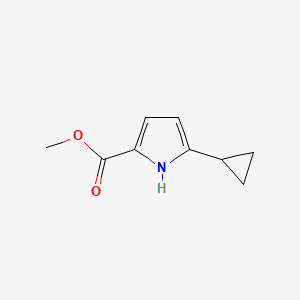![molecular formula C6H4ClN3S B13676569 7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
7-Chlorothiazolo[4,5-c]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorothiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the preparation of a thiazole intermediate, which is then fused with a pyridine ring under specific reaction conditions. For instance, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorothiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
7-Chlorothiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various pharmacological effects, such as antimicrobial or anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Chlorothiazolo[4,5-c]pyridin-2-amine include other thiazolo[4,5-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine
- Thiazolo[5,4-b]pyridine
- Pyrano[2,3-d]thiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique chlorine substitution at the 7-position, which can significantly influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications .
Propiedades
Fórmula molecular |
C6H4ClN3S |
|---|---|
Peso molecular |
185.64 g/mol |
Nombre IUPAC |
7-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10) |
Clave InChI |
FNNKXTPXXHNMAT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)Cl)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)



![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)



